Cas no 89938-56-7 (5-Chloro-4-methoxysalicylaldehyde)
5-Chloro-4-methoxysalicylaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Chloro-4-methoxysalicylaldehyde
- 5-Chloro-2-hydroxy-4-methoxybenzaldehyde
- 5-chloro-2-hydroxy-3-methoxy-benzaldehyde
- 5-chloro-2-hydroxy-4-methoxy-benzaldehyde
- 5-chloro-3-methoxysalicylaldehyde
- Benzaldehyde, 5-chloro-2-hydroxy-4-methoxy-
- ZZMHVBPSRKMWLT-UHFFFAOYSA-N
- 6355AJ
- FCH858048
- 2-Hydroxy-4-methoxy-5-chlorobenzaldehyde
- SY026584
- AKOS006287617
- 89938-56-7
- DTXSID601276915
- NS-01690
- SCHEMBL3644816
- DA-01351
- MFCD08059080
- CS-0312673
-
- MDL: MFCD08059080
- Inchi: 1S/C8H7ClO3/c1-12-8-3-7(11)5(4-10)2-6(8)9/h2-4,11H,1H3
- InChI Key: ZZMHVBPSRKMWLT-UHFFFAOYSA-N
- SMILES: ClC1=CC(C=O)=C(C=C1OC)O
Computed Properties
- Exact Mass: 186.00800
- Monoisotopic Mass: 186.0083718g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5
- XLogP3: 2.2
Experimental Properties
- PSA: 46.53000
- LogP: 1.86670
5-Chloro-4-methoxysalicylaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C385070-50mg |
5-Chloro-4-methoxysalicylaldehyde |
89938-56-7 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C385070-100mg |
5-Chloro-4-methoxysalicylaldehyde |
89938-56-7 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C385070-500mg |
5-Chloro-4-methoxysalicylaldehyde |
89938-56-7 | 500mg |
$ 295.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852150-1g |
5-Chloro-4-methoxysalicylaldehyde |
89938-56-7 | ≥97% | 1g |
1,857.60 | 2021-05-17 | |
| Apollo Scientific | OR932270-250mg |
5-Chloro-2-hydroxy-4-methoxy-benzaldehyde |
89938-56-7 | 95% | 250mg |
£225.00 | 2025-02-20 | |
| Apollo Scientific | OR932270-1g |
5-Chloro-2-hydroxy-4-methoxy-benzaldehyde |
89938-56-7 | 95% | 1g |
£595.00 | 2025-02-20 | |
| abcr | AB451821-250 mg |
5-Chloro-4-methoxysalicylaldehyde; . |
89938-56-7 | 250mg |
€230.10 | 2023-04-22 | ||
| abcr | AB451821-1 g |
5-Chloro-4-methoxysalicylaldehyde; . |
89938-56-7 | 1g |
€447.50 | 2023-04-22 | ||
| abcr | AB451821-5 g |
5-Chloro-4-methoxysalicylaldehyde; . |
89938-56-7 | 5g |
€1,109.20 | 2023-04-22 | ||
| abcr | AB451821-250mg |
5-Chloro-4-methoxysalicylaldehyde; . |
89938-56-7 | 250mg |
€237.10 | 2025-04-15 |
5-Chloro-4-methoxysalicylaldehyde Suppliers
5-Chloro-4-methoxysalicylaldehyde Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 5-Chloro-4-methoxysalicylaldehyde
Introduction to 5-Chloro-4-methoxysalicylaldehyde (CAS No. 89938-56-7)
5-Chloro-4-methoxysalicylaldehyde, with the chemical formula C₈H₆ClO₃, is a versatile intermediate in organic synthesis and pharmaceutical research. This compound belongs to the class of salicylaldehyde derivatives, characterized by the presence of both a hydroxyl and a chloro substituent on a benzene ring, alongside a methoxy group. Its unique structural features make it a valuable building block for the development of various bioactive molecules.
The significance of 5-Chloro-4-methoxysalicylaldehyde in modern chemistry and pharmacology stems from its reactivity and functional diversity. The chloro and methoxy groups introduce electrophilic and nucleophilic sites, respectively, facilitating diverse chemical transformations such as condensation reactions, nucleophilic substitution, and metal-catalyzed coupling reactions. These properties have been exploited in the synthesis of complex molecules, including potential drug candidates.
In recent years, 5-Chloro-4-methoxysalicylaldehyde has garnered attention in the field of medicinal chemistry due to its role as a precursor in the development of novel therapeutic agents. Its structural motif is reminiscent of several known bioactive compounds, suggesting its utility in designing molecules with specific biological activities. For instance, derivatives of salicylaldehyde have been explored for their anti-inflammatory, antimicrobial, and antioxidant properties.
One notable application of 5-Chloro-4-methoxysalicylaldehyde is in the synthesis of chalcones, which are aromatic compounds known for their pharmacological potential. Chalcones can be obtained through condensation reactions between this compound and various aromatic aldehydes. These chalcones have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in cancer progression. The chloro and methoxy substituents in 5-Chloro-4-methoxysalicylaldehyde enhance its reactivity towards such condensation reactions, making it an efficient synthetic intermediate.
Moreover, 5-Chloro-4-methoxysalicylaldehyde has been utilized in the development of metal-organic frameworks (MOFs) and coordination polymers. The presence of oxygen-containing functional groups allows it to act as a ligand in coordination chemistry, forming stable complexes with transition metals. These metal complexes exhibit diverse applications, including catalysis, sensing, and drug delivery systems. The versatility of 5-Chloro-4-methoxysalicylaldehyde as a ligand underscores its importance beyond pharmaceuticals.
Recent advancements in computational chemistry have further highlighted the potential of 5-Chloro-4-methoxysalicylaldehyde as a scaffold for drug discovery. Molecular modeling studies suggest that derivatives of this compound can interact with biological targets such as enzymes and receptors involved in neurological disorders. The ability to fine-tune its structure through modifications at the chloro, methoxy, or aldehyde positions offers a pathway to develop tailored therapeutics with improved efficacy and reduced side effects.
The synthesis of 5-Chloro-4-methoxysalicylaldehyde typically involves the chlorination and methylation of salicylaldehyde precursors. Advances in green chemistry have led to more sustainable methods for producing this compound, including catalytic processes that minimize waste generation. Such innovations align with the growing emphasis on environmentally friendly practices in chemical manufacturing.
In conclusion, 5-Chloro-4-methoxysalicylaldehyde (CAS No. 89938-56-7) is a multifaceted compound with significant applications in pharmaceutical research and materials science. Its unique structural features enable diverse chemical transformations, making it a valuable intermediate for synthesizing bioactive molecules. As research continues to uncover new applications for this compound, its importance is likely to grow further.
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